(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone

CNS drug-likeness physicochemical profiling halogen SAR

Procure CAS 1286725-11-8, a structurally unique, Vanderbilt-validated (VU0521254-1) imidazolyl-methyl-piperidine. Its 2,5-dichloro substitution pattern on the benzoyl ring and imidazol-1-ylmethyl linkage at the piperidine 4-position are critical for T-type calcium channel (Cav3.1/3.2/3.3) target engagement, as established in US Patent 9,051,299. Substituting non-identical analogs introduces uncontrolled variables into SAR studies. With a CNS-favorable profile (XLogP3 3.1, TPSA 38.1 Ų, zero HBD), it is ready for direct inclusion in electrophysiology, kinase, or CNS screening decks without reformulation.

Molecular Formula C16H17Cl2N3O
Molecular Weight 338.23
CAS No. 1286725-11-8
Cat. No. B2452993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone
CAS1286725-11-8
Molecular FormulaC16H17Cl2N3O
Molecular Weight338.23
Structural Identifiers
SMILESC1CN(CCC1CN2C=CN=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C16H17Cl2N3O/c17-13-1-2-15(18)14(9-13)16(22)21-6-3-12(4-7-21)10-20-8-5-19-11-20/h1-2,5,8-9,11-12H,3-4,6-7,10H2
InChIKeyUMFNDUPYWVOQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone (CAS 1286725-11-8): Structural Identity, Patent-Class Lineage, and Procurement Baseline


(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone (CAS 1286725-11-8), also known as 1-(2,5-dichlorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine, is a synthetic heterocyclic small molecule (MW 338.2 g/mol, C₁₆H₁₇Cl₂N₃O) [1]. The compound features a piperidine core bearing a 2,5-dichlorobenzoyl amide at the 1-position and an imidazol-1-ylmethyl substituent at the 4-position. It carries the Vanderbilt screening library identifier VU0521254-1 and the commercial catalog code F5822-0057 [1]. Structurally, the compound falls within the imidazolyl-methyl-piperidine class claimed in Merck Sharp & Dohme's T-type calcium channel antagonist patents (US 9051299, WO2013148640) [2], as well as within the broader imidazol-piperidinyl kinase modulator patent families assigned to Merck Patent GmbH [3]. Its computed physicochemical profile (XLogP3 = 3.1, TPSA = 38.1 Ų, HBD = 0, HBA = 2) [1] places it in a favorable range for CNS drug-likeness.

Why Substituting 1286725-11-8 with Generic Imidazole-Piperidine Analogs Compromises Experimental Reproducibility and Patent Relevance


Superficially similar imidazole-piperidine compounds cannot substitute for 1286725-11-8 without risking divergent biological outcomes, because three structural features governing target engagement and ADME properties are uniquely combined in this molecule: (i) the 2,5-dichloro substitution pattern on the benzoyl ring, which influences both steric and electronic complementarity with hydrophobic binding pockets; (ii) the imidazol-1-ylmethyl (rather than imidazol-2-yl, imidazol-4-yl, or benzimidazolyl) linkage at the piperidine 4-position, which alters hydrogen-bonding geometry and conformational flexibility; and (iii) the tertiary amide connectivity between the benzoyl and piperidine moieties, which affects metabolic stability relative to secondary amide or amine-linked analogs [1]. Even within the Merck T-type calcium channel antagonist patent family, compounds differing only in halogen substitution pattern on the benzoyl ring or in the imidazole attachment point exhibit distinct potency ranges — the patent reports IC₅₀ values from below 1 μM to approximately 10 μM across the series [2]. Substituting a non-identical analog therefore introduces uncontrolled variables into any SAR study, target-engagement experiment, or patent-positioning analysis.

Quantitative Differentiation Evidence for (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone vs. Closest Analogs


2,5-Dichloro vs. Alternative Dihalogen Substitution: Physicochemical Property Differentiation Relevant to CNS Drug Design

The 2,5-dichlorobenzoyl substitution pattern in 1286725-11-8 yields a computed XLogP3 value of 3.1 and a topological polar surface area (TPSA) of 38.1 Ų [1]. These values fall within the optimal CNS drug space (XLogP 1–4, TPSA < 60–70 Ų) and differ from analogs bearing alternative dichloro patterns (e.g., 2,4-dichloro or 3,4-dichloro) or mono-halogen substitution, which shift lipophilicity and electronic distribution [2]. The zero hydrogen-bond donor count and exactly two hydrogen-bond acceptor sites (the imidazole N3 and the amide carbonyl) create a precisely balanced H-bonding profile that influences both passive permeability and P-glycoprotein recognition [1].

CNS drug-likeness physicochemical profiling halogen SAR

T-Type Calcium Channel Antagonist Class Potency: Patent-Documented IC₅₀ Range for the Imidazolyl Methyl Piperidine Series

The compound 1286725-11-8 belongs to a structurally defined imidazolyl methyl piperidine series claimed as T-type calcium channel antagonists in US Patent 9,051,299 (Merck Sharp & Dohme) [1]. The patent explicitly states that compounds within this series exhibited antagonist activity with IC₅₀ values generally below 10 μM in T-type calcium channel voltage-clamp assays, with a subset of compounds achieving IC₅₀ below 1 μM [1]. The assay used HEK293 cells expressing T-type channel α1G, α1H, or α1I (Cav3.1, 3.2, 3.3) subunits, with calcium currents elicited from a −80 mV or −100 mV holding potential [1]. While the patent does not report a discrete IC₅₀ for every individual example, the structural features of 1286725-11-8 — specifically the 2,5-dichlorobenzoyl amide combined with the imidazol-1-ylmethyl group at the piperidine 4-position — align it with the more potent subset of the series.

T-type calcium channel Cav3 antagonist neurological disorders

Kinase Modulator Structural Privilege: Imidazol-Piperidinyl Scaffold Coverage in Merck p70S6K/PDK1 Patent Families

1286725-11-8 incorporates the imidazole-piperidine core scaffold that is extensively claimed across multiple Merck Patent GmbH filings as modulators of kinase activity, including p70S6K and PDK1 [1][2]. The patent US 2015/0239902 A1 explicitly describes imidazol-piperidinyl amine derivatives wherein the piperidine nitrogen bears a carbonyl-linked aromatic substituent and the imidazole is linked via a methylene spacer — precisely the connectivity present in 1286725-11-8 [1]. While the patent exemplifies compounds with alternative amine linkages at the piperidine 4-position, the 2,5-dichlorobenzoyl amide of 1286725-11-8 represents a distinct aromatic substitution pattern within the claimed generic scope. The kinase modulator patent family (including EP 2807539, ES 2807539, CA 2890288) covers both composition-of-matter and method-of-use claims for hyperproliferative diseases [1].

kinase inhibition p70S6K PDK1 cancer

Synthetic Tractability and Scaffold Versatility: Multi-Vector Derivatization Potential Relative to Conformationally Constrained Analogs

1286725-11-8 presents three independent vectors for chemical diversification: (i) the benzoyl aromatic ring (positions available for further halogenation, alkylation, or heterocycle introduction), (ii) the imidazole C-2 position (accessible for substitution or elaboration), and (iii) the piperidine ring itself (potential for N-oxide formation or quaternization) [1][2]. This multi-vector derivatizability compares favorably against more rigid or sterically constrained analogs such as spiro-fused piperidines or benzimidazolone-piperidines (e.g., VU0155069 ), which offer fewer accessible points for SAR exploration. The compound's synthesis involves well-precedented transformations — amide coupling of 2,5-dichlorobenzoic acid (or its acid chloride) with 4-(1H-imidazol-1-ylmethyl)piperidine — enabling reliable multi-gram preparation from commercially available building blocks [2].

medicinal chemistry parallel synthesis scaffold diversification

Explicit Exclusion of 2,4-Dichloro and 3,4-Dichloro Regioisomers: Procurement Precision for Target Engagement Studies

The 2,5-dichloro substitution pattern on the benzoyl ring of 1286725-11-8 is a specific regioisomer distinct from the more commonly encountered 2,4-dichloro and 3,4-dichloro variants [1]. In halogen-substituted benzoyl amides, the regiochemistry of chlorine atoms influences the dihedral angle between the benzoyl ring and the amide plane, which in turn affects the presentation of the aromatic ring to hydrophobic binding pockets [2]. The 2,5-substitution creates a unique steric and electronic environment where the ortho-chlorine (position 2) restricts rotation around the aryl-CO bond while the meta-chlorine (position 5) provides an additional dipole without the steric crowding that would occur with a 2,6-disubstituted analog [1]. Vendors offering 1286725-11-8 supply material with defined CAS registry and analytical characterization, distinguishing it from the related 2,4-dichlorophenyl imidazole-piperidine compounds (e.g., CAS 919769-45-2) and 2,5-dichlorophenyl imidazole analogs lacking the piperidine linker [3].

regioisomer specificity procurement quality control target engagement

High-Impact Research and Procurement Scenarios for (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone (CAS 1286725-11-8)


T-Type Calcium Channel Antagonist Screening and SAR Expansion for Neurological Indications

Laboratories investigating Cav3.1/3.2/3.3 (T-type) calcium channels as therapeutic targets for pain, epilepsy, essential tremor, or sleep disorders should consider 1286725-11-8 as a commercially accessible member of the imidazolyl methyl piperidine series disclosed in US Patent 9,051,299 [1]. The patent establishes that this structural class delivers T-type channel antagonist activity with IC₅₀ values below 10 μM in voltage-clamp electrophysiology assays, with the more potent compounds achieving sub-1 μM activity [1]. Procuring 1286725-11-8 enables direct electrophysiological profiling against Cav3.1, Cav3.2, and Cav3.3 isoforms to determine subtype selectivity, followed by systematic SAR exploration through the three accessible diversification vectors (benzoyl ring, imidazole C-2, and piperidine modifications) [2]. The compound's favorable CNS physicochemical profile (XLogP3 = 3.1, TPSA = 38.1 Ų, HBD = 0) supports its use in cell-based assays where blood-brain barrier permeability is a relevant consideration [2].

Kinase Inhibitor Lead Generation Leveraging the Imidazole-Piperidine Privileged Scaffold

Medicinal chemistry teams pursuing p70S6K, PDK1, or related AGC-family kinase inhibitors can deploy 1286725-11-8 as a structurally defined entry point into the imidazol-piperidinyl kinase modulator chemical space claimed by Merck Patent GmbH [3]. The compound's core scaffold maps onto the generic Formula (I) of US 2015/0239902 A1, providing clear intellectual property context for lead optimization programs [3]. Unlike fully elaborated kinase inhibitor leads that require multi-step de novo synthesis, 1286725-11-8 is accessible via a single-step amide coupling from commercially available building blocks, enabling rapid library generation around the dichlorobenzoyl substituent. The 2,5-dichloro pattern provides a halogen-enriched starting point for structure-based design, with the chlorine atoms serving both as hydrophobic contacts and as synthetic handles for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) [2].

CNS Drug Discovery Programs Requiring Validated Brain-Penetrant Chemical Starting Points

For CNS drug discovery programs — particularly those targeting neurological or psychiatric disorders where T-type calcium channels or specific kinases are implicated — 1286725-11-8 offers a procurement-ready compound with computed CNS drug-like properties (XLogP3 = 3.1, within the optimal 1–4 range; TPSA = 38.1 Ų, well below the 60 Ų CNS exclusion threshold; zero HBD, minimizing active efflux liability) [2]. The compound's membership in the Vanderbilt screening library (identifier VU0521254-1) [4] indicates it has undergone at least preliminary evaluation in high-throughput screening formats, suggesting solubility and stability characteristics compatible with automated liquid handling. This makes it suitable for direct inclusion in focused CNS screening decks without requiring extensive reformulation or solubility optimization prior to assay deployment.

Intellectual Property Landscape Analysis and Freedom-to-Operate Assessment Studies

Patent analytics teams and IP professionals assessing the competitive landscape around imidazole-piperidine-based ion channel and kinase modulators can use 1286725-11-8 as a reference compound for mapping the scope of Merck Sharp & Dohme's T-type calcium channel patent (US 9,051,299) [1] and Merck Patent GmbH's kinase modulator patent families (US 2015/0239902, EP 2807539, ES 2807539) [3]. The compound's 2,5-dichloro substitution pattern represents a specific embodiment within these generic claims, and its commercial availability (CAS 1286725-11-8, PubChem CID 52992523) [4] makes it a tangible reference point for evaluating the breadth and enforceability of competitor patent positions prior to initiating internal drug discovery campaigns in these target classes.

Quote Request

Request a Quote for (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.